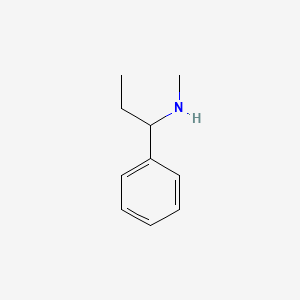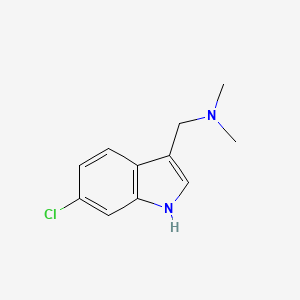
6-Chlorogramine
Overview
Description
6-Chlorogramine, also known as 6-Chloro-3-(dimethylaminomethyl)indole, is a chemical compound with the molecular formula C11H13ClN2 . Its molecular weight is 208.69 .
Synthesis Analysis
The synthesis of 6-Chlorogramine involves a reaction with formaldehyde and dimethylamine in acetic acid . The compound 6-chloroindole is dissolved in the reaction mixture, which is then left at room temperature for approximately 16 hours . The solution is poured into NaOH 2N and extracted with ethyl ether . The organic phase is washed with saturated NaCl/H2O and dried on anhydrous magnesium sulphate overnight . On evaporation of the solvent, a residue of practically pure 6-chloro-gramine is obtained .Scientific Research Applications
1. Analyzing Metal-Ligand Bonding
Research by Minasian et al. (2012) demonstrated the use of chlorine K-edge X-ray absorption spectroscopy to probe electronic structures in metal-ligand bonding. This study is significant in understanding the role of chlorine in bonding and can be related to compounds like 6-Chlorogramine.
2. Characterization of Molecular Structures
Karabacak and Kurt (2008) conducted a study on 6-chloronicotinic acid, a compound structurally related to 6-Chlorogramine. Their research involved analyzing the molecular structure, infrared and Raman spectra, and vibrational assignments using Fourier Transform Infrared and Raman spectroscopy, along with Density Functional Theory (DFT) Karabacak & Kurt, 2008. This kind of study is essential for understanding the chemical behavior of chlorine-containing compounds.
3. Chlorine as a Disinfectant in Water Treatment
Several studies have focused on the role of chlorine in water treatment. Tzanavaras et al. (2007) reviewed methods for determining chlorine dioxide, a disinfectant in water treatment Tzanavaras, Themelis, & Kika, 2007. Similarly, studies on chlorine species evolution during electrochlorination Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018 have implications for understanding the chemical behavior of chlorine in water treatment processes.
4. Electrochemical Analysis
Research on the electroreduction of chlorine-containing compounds, such as the study on 6-chloro-2-pyridinecarboxylic acid by Corredor and Mellado (2006), highlights the electrochemical properties of such compounds Corredor & Mellado, 2006. Understanding these properties is crucial for various applications, including environmental monitoring and analytical chemistry.
5. Environmental Impact Assessment
The biogeochemistry of chlorine, as studied by Lovett et al. (2005), provides insights into the environmental cycles and impacts of chlorine Lovett, Likens, Buso, Driscoll, & Bailey, 2005. Such research is essential for understanding the broader ecological implications of chlorine compounds like 6-Chlorogramine.
properties
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOIPGFSMNOWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288913 | |
| Record name | 6-Chlorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorogramine | |
CAS RN |
50517-12-9 | |
| Record name | 6-Chloro-N,N-dimethyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 58080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050517129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50517-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

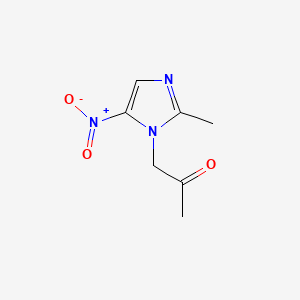
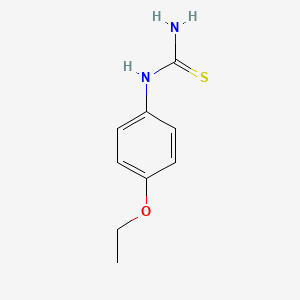
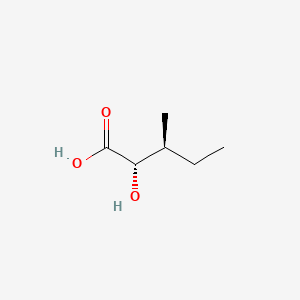
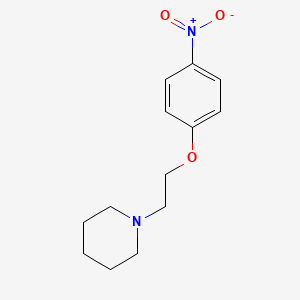
![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)

![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
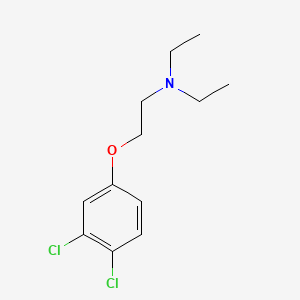
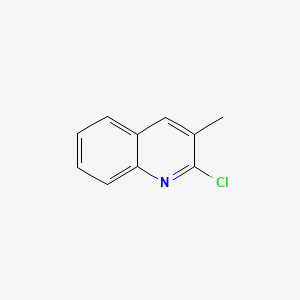
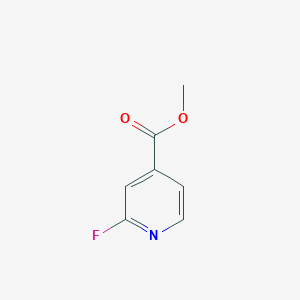
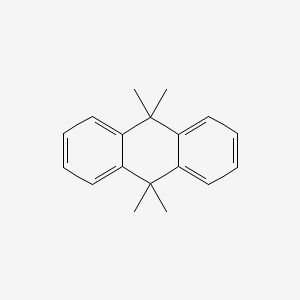
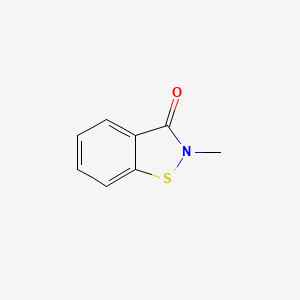
![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)
